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Cholesteryl lignocerate

Cat. No.: B1193965
CAS No.: 73024-96-1
M. Wt: 737.3 g/mol
InChI Key: AMUHTLRUMQYZJF-LTRCVRFVSA-N
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Description

Overview of Cholesteryl Esters in Biological Systems

Cholesteryl esters are a class of lipids formed through the esterification of a cholesterol molecule with a fatty acid. creative-proteomics.com This process involves the formation of an ester bond between the hydroxyl group of cholesterol and the carboxyl group of a fatty acid. wikipedia.org The resulting molecule is more hydrophobic and less polar than free cholesterol. creative-proteomics.com

In biological systems, cholesteryl esters serve several crucial functions. They act as a storage and transport form of cholesterol. lipotype.comfrontiersin.org By converting free cholesterol into cholesteryl esters, more cholesterol can be packed into the core of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), for efficient transport through the bloodstream. sigmaaldrich.com Within cells, they are stored in lipid droplets, serving as a reservoir for both cholesterol and fatty acids. creative-proteomics.comlipotype.com This storage mechanism helps to buffer against excess cholesterol, which can be toxic to cells. frontiersin.org

The synthesis of cholesteryl esters is catalyzed by two main enzymes: lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-CoA:cholesterol acyltransferase (ACAT) within cells. sigmaaldrich.comscirp.org The breakdown of cholesteryl esters back into cholesterol and a fatty acid is carried out by the enzyme cholesterol esterase. wikipedia.org

The metabolism of cholesteryl esters is vital for maintaining cellular homeostasis, particularly in regulating membrane fluidity and intracellular cholesterol trafficking. creative-proteomics.com Dysregulation of cholesteryl ester metabolism has been implicated in various diseases, including atherosclerosis, where they accumulate in arterial plaques. lipotype.comhmdb.ca

Specificity and Significance of Very Long-Chain Fatty Acid Esters of Cholesterol

Cholesteryl esters can be formed with a wide variety of fatty acids, differing in chain length and degree of saturation. lipotype.com Among these, esters formed with very-long-chain fatty acids (VLCFAs) represent a specific and significant subgroup. VLCFAs are defined as fatty acids with a carbon chain length of 22 carbons or more. oup.com

The synthesis of VLCFAs is carried out by a family of enzymes known as ELOVL elongases. springermedizin.de These VLCFAs can then be esterified to cholesterol to form very long-chain cholesteryl esters. These esters are components of various cellular lipids, including those found in the skin barrier, myelin sheath, and retina. oup.com

Research has shown that cholesteryl esters serve as a depot for very long-chain fatty acids in human meibum, the secretion of the meibomian glands in the eyelids. nih.govnih.gov This lipid-rich secretion forms the outer layer of the tear film, preventing its evaporation. Analysis of human meibum has revealed the presence of numerous cholesteryl ester species with fatty acid residues ranging from C18 to C34. nih.gov

Definition and Structural Context of Cholesteryl Lignocerate (C24:0 CE)

This compound is a specific cholesteryl ester formed from the esterification of cholesterol with lignoceric acid, a saturated fatty acid with 24 carbon atoms (C24:0). caymanchem.comlarodan.com Its formal chemical name is cholest-5-en-3β-ol 3-tetracosanoate. caymanchem.com

Chemical Structure and Properties of this compound

Property Value
Molecular Formula C₅₁H₉₂O₂
Molecular Weight 737.3 g/mol
CAS Number 73024-96-1
Appearance Solid

| Synonyms | 24:0 CE, 24:0 Cholesterol ester, Cholesteryl tetracosanoate (B1234217) |

Data sourced from PubChem and Cayman Chemical. caymanchem.comnih.gov

This compound has been identified as a component of human meibum. caymanchem.com Studies have also investigated its role in certain metabolic disorders. For instance, the hydrolysis of this compound is impaired in cellular extracts from individuals with cholesteryl ester storage disease (CESD) and Wolman disease, indicating its relevance in lipid metabolism pathways. caymanchem.com Furthermore, research on the physical properties of lipid films has utilized this compound to understand the organization of the tear film lipid layer. arvojournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H92O2 B1193965 Cholesteryl lignocerate CAS No. 73024-96-1

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHTLRUMQYZJF-LTRCVRFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993788
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73024-96-1
Record name Cholest-5-en-3-ol (3β)-, 3-tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73024-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl lignocerate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL LIGNOCERATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Pathways of Cholesteryl Lignocerate

De Novo Cholesterol Synthesis Pathway as Precursor to Cholesteryl Ester Formation

Cholesterol is an essential lipid synthesized in virtually all animal cells, with the liver being the primary site of production. nih.govbyjus.com The entire 27-carbon structure of cholesterol is derived from the two-carbon molecule acetyl-CoA through a complex, multi-stage process occurring in the cytosol and endoplasmic reticulum (ER). byjus.comwikipedia.orglibretexts.org

The synthesis pathway, often called the mevalonate (B85504) pathway, begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. byjus.com A third acetyl-CoA molecule is then added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.comlibretexts.org The subsequent reduction of HMG-CoA to mevalonate is the committed and rate-limiting step in the entire cholesterol synthesis cascade. wikipedia.orglibretexts.org Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into five-carbon isoprene (B109036) units. byjus.com These units are sequentially condensed to form larger molecules, ultimately leading to the 30-carbon compound squalene (B77637). wikipedia.org Squalene then undergoes cyclization to form lanosterol (B1674476), the first sterol intermediate, which is subsequently converted through a series of final modifications into cholesterol. wikipedia.orgnih.gov This newly synthesized cholesterol is then available for various cellular functions, including esterification.

EnzymeFunction in Cholesterol BiosynthesisReference
HMG-CoA synthaseCatalyzes the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA. byjus.comlibretexts.org
HMG-CoA reductase (HMGCR)Reduces HMG-CoA to mevalonate; the primary rate-limiting and regulated step. wikipedia.orglibretexts.orgacs.org
Squalene synthaseCatalyzes the head-to-head condensation of two farnesyl pyrophosphate molecules to form squalene. wikipedia.orgnih.gov
Squalene epoxidase (SQLE)Catalyzes the epoxidation of squalene, a key step leading to lanosterol formation. nih.govacs.org
Oxidosqualene cyclaseCatalyzes the cyclization of squalene to form lanosterol, the first sterol. wikipedia.org

Cholesteryl Ester Synthesis Mechanisms

Once cholesterol is synthesized, it can be esterified with a fatty acid to form a cholesteryl ester. This process renders the molecule more hydrophobic, facilitating its storage in intracellular lipid droplets or its transport within the core of lipoproteins. wikipedia.orghmdb.ca The synthesis of cholesteryl esters, including cholesteryl lignocerate, is primarily catalyzed by two distinct enzymes: ACAT (for intracellular esterification) and LCAT (for esterification in plasma). creative-proteomics.comahajournals.org

Intracellular cholesterol esterification is catalyzed by Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). wikipedia.orgcreative-proteomics.com This enzyme is located in the endoplasmic reticulum and facilitates the transfer of a fatty acyl group from an activated fatty acyl-CoA molecule to the hydroxyl group of cholesterol. nih.govcreative-proteomics.com This reaction is vital for preventing the cytotoxic accumulation of free cholesterol in cell membranes and for storing cholesterol in a neutral, compact form within lipid droplets. wikipedia.orgnih.gov

Two main isoforms of this enzyme exist:

SOAT1 (or ACAT1): This isoform is found in a wide variety of tissues and is responsible for cholesterol storage in cells like macrophages and adrenal cortical cells. nih.govoup.comnih.gov

SOAT2 (or ACAT2): This isoform is expressed primarily in the liver and intestines, where it plays a key role in packaging cholesteryl esters into lipoproteins for secretion. nih.govoup.comnih.gov

The formation of this compound within a cell would therefore depend on the activity of these SOAT enzymes, utilizing cholesterol and lignoceroyl-CoA as substrates.

The substrate specificity of SOAT enzymes is a critical factor in the synthesis of this compound. Research indicates that SOAT1 has a preference for monounsaturated fatty acyl-CoAs, such as oleoyl-CoA (C18:1). nih.gov However, the documented presence of this compound in human tissues, such as meibum (the secretion of the meibomian glands), demonstrates that an enzymatic mechanism for its synthesis exists. researchgate.netcaymanchem.com This implies that SOAT enzymes, likely SOAT1 in non-hepatic/intestinal tissues, can utilize very long-chain fatty acyl-CoAs like lignoceroyl-CoA (C24:0) as a substrate, even if it is not the most preferred one. The ability of SOAT to esterify a broad range of sterols and fatty acids supports its role in producing diverse cholesteryl esters. nih.govnih.gov

In the bloodstream, cholesteryl ester synthesis is predominantly carried out by the enzyme Lecithin-Cholesterol Acyltransferase (LCAT). biovendor.comwikipedia.org Secreted by the liver, LCAT circulates in the plasma, where it is primarily associated with high-density lipoprotein (HDL) particles. wikipedia.orge-enm.org LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin), a phospholipid on the surface of HDL, to the hydroxyl group of free cholesterol. hmdb.cabiovendor.comacs.org

This process is a cornerstone of the reverse cholesterol transport pathway, whereby excess cholesterol from peripheral tissues is returned to the liver. nih.gov By converting free cholesterol on the surface of HDL into a more hydrophobic cholesteryl ester, LCAT traps the cholesterol molecule within the core of the HDL particle. hmdb.canih.gov This action creates a gradient that drives the continued movement of free cholesterol from cells onto HDL. hmdb.ca While LCAT-mediated synthesis typically involves C18 fatty acids, the fatty acid composition of the resulting cholesteryl esters reflects the available fatty acids on plasma phospholipids (B1166683). hmdb.caacs.org

Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) Activity in Cholesteryl Esterification

Genetic Regulation of Cholesteryl Ester Biosynthesis

The entire process of cholesteryl ester formation is under tight genetic control, primarily through the regulation of the enzymes involved in both cholesterol synthesis and its subsequent esterification.

The master regulators of cholesterol homeostasis are a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs) , with SREBP-2 being particularly crucial for cholesterol synthesis. researchgate.netnih.govfrontiersin.org When intracellular cholesterol levels fall, SREBPs are proteolytically cleaved and activated. nih.gov The active fragment translocates to the nucleus, where it binds to sterol regulatory elements (SREs) on the DNA and stimulates the transcription of genes encoding HMG-CoA synthase, HMG-CoA reductase, and other enzymes of the cholesterol biosynthetic pathway. nih.govresearchgate.net Conversely, when cellular cholesterol is abundant, SREBP processing is inhibited, leading to a shutdown of cholesterol synthesis in a classic negative feedback loop. libretexts.orgresearchgate.net

The genes for the esterifying enzymes, SOAT1 and SOAT2, are also regulated to meet cellular needs for cholesterol storage and lipoprotein assembly. nih.gov This regulation ensures that free cholesterol levels are maintained within a narrow, non-toxic range.

Regulatory ProteinFunctionReference
SREBP-2Master transcription factor that upregulates genes for cholesterol synthesis (e.g., HMGCR) when cellular cholesterol is low. nih.govresearchgate.netfrontiersin.org
SCAP (SREBP Cleavage-Activating Protein)Acts as a cholesterol sensor; escorts SREBP from the ER to the Golgi for activation when cholesterol is low. frontiersin.org
INSIG (Insulin-induced gene)Binds to the SCAP/SREBP complex in the presence of high cholesterol, retaining it in the ER and preventing activation. nih.govfrontiersin.org
LXR (Liver X Receptor)A nuclear receptor that, when activated by cholesterol derivatives (oxysterols), promotes cholesterol efflux and can influence SREBP activity. nih.gov

Metabolism and Degradation of Cholesteryl Lignocerate

Enzymatic Hydrolysis of Cholesteryl Lignocerate

The initial and rate-limiting step in the mobilization of cholesterol from stored cholesteryl esters is enzymatic hydrolysis. This process is carried out by a class of enzymes known as cholesteryl ester hydrolases, which cleave the ester bond to release free cholesterol and a fatty acid.

Cholesteryl ester hydrolases (CEH) are critical enzymes responsible for the breakdown of cholesteryl esters, including this compound, into free cholesterol and fatty acids. This hydrolysis is an essential step for the removal of cholesterol from cells, a process known as reverse cholesterol transport. researchgate.netbohrium.com In macrophage foam cells, which are characteristic of atherosclerotic plaques, the hydrolysis of cellular cholesteryl esters by neutral cholesteryl ester hydrolase is the obligatory first step in cholesterol efflux. researchgate.netbohrium.comnih.gov The activity of these hydrolases is increasingly recognized as the rate-limiting step in the mobilization of cholesterol from these cells. bohrium.comnih.gov

Lysosomal acid lipase (B570770) (LAL) is the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides that enter the cell via the endocytic pathway, particularly from low-density lipoproteins (LDL). frontiersin.orgfrontiersin.org LAL functions optimally in the acidic environment of the lysosome. frontiersin.orgnih.gov Research has demonstrated that extracts from cultured human skin fibroblasts can hydrolyze this compound at an acidic pH of 3.0. nih.gov This hydrolytic activity is deficient in cells from individuals with Wolman disease and cholesteryl ester storage disease, conditions caused by a deficiency in LAL. nih.govcaymanchem.comjci.org This indicates that LAL is capable of hydrolyzing this compound. nih.gov The accumulation of cholesteryl esters with very-long-chain fatty acids is a known characteristic of certain metabolic disorders, and the hydrolysis of this compound by LAL is a key part of its catabolism. nih.gov

Summary of Lysosomal Acid Lipase (LAL) Activity on Cholesteryl Esters
EnzymeSubstrate(s)Optimal pHCellular LocationRole in Disease
Lysosomal Acid Lipase (LAL)Cholesteryl Esters (including this compound), TriglyceridesAcidic (e.g., pH 3.0-4.5)LysosomesDeficiency leads to Wolman Disease and Cholesteryl Ester Storage Disease, characterized by the accumulation of cholesteryl esters. nih.govcaymanchem.comjci.org

Neutral cholesterol ester hydrolase 1 (NCEH1) is a key enzyme in the hydrolysis of cholesteryl esters stored in cytoplasmic lipid droplets, playing a critical role in the mobilization of free cholesterol for efflux from macrophages. nih.govnih.gov NCEH1 operates at a neutral pH and is located in the endoplasmic reticulum. wikipedia.org Studies have shown that NCEH1 is the dominant enzyme for cholesteryl ester hydrolysis in murine and human macrophages. nih.govnih.gov Inhibition of NCEH1 leads to increased accumulation of cholesteryl esters in macrophages, while its overexpression enhances their hydrolysis. nih.govnih.gov While direct studies on this compound hydrolysis by NCEH1 are limited, it is understood to act on a broad range of cholesteryl esters. uniprot.orggenecards.org

Characteristics of Neutral Cholesterol Ester Hydrolase 1 (NCEH1)
EnzymePrimary SubstrateOptimal pHCellular LocationFunction in Macrophages
Neutral Cholesterol Ester Hydrolase 1 (NCEH1)Cytoplasmic Cholesteryl EstersNeutralEndoplasmic Reticulum wikipedia.orgHydrolyzes stored cholesteryl esters to free cholesterol for efflux, a key step in reverse cholesterol transport. nih.gov

Cellular Uptake and Intracellular Trafficking of Cholesteryl Esters and Lignoceric Acid

The cellular uptake of cholesteryl esters and the fatty acid component, lignoceric acid, involves distinct but coordinated pathways. Cholesteryl esters are typically taken up as part of lipoprotein particles, while free fatty acids can be transported across the plasma membrane by specific proteins.

The transport of long-chain and very-long-chain fatty acids, such as lignoceric acid, across the cell membrane is facilitated by a family of proteins known as fatty acid transport proteins (FATPs). nih.govnih.gov FATPs are part of the Solute Carrier 27 (SLC27) family of proteins. nih.gov Some FATPs, like FATP1, exhibit acyl-CoA synthetase activity, which is specific for very-long-chain fatty acids greater than 20 carbons in length. nih.gov The deletion of the FAT1 gene in yeast, a homolog of mammalian FATPs, leads to a reduction in the activation of lignoceric acid (C24:0) and results in the accumulation of very-long-chain fatty acids. nih.gov This suggests a role for FATPs in the transport and metabolic activation of lignoceric acid, a key component of this compound.

Macrophages can take up cholesteryl esters through several mechanisms, leading to their transformation into foam cells, a hallmark of atherosclerosis. researchgate.net One major pathway is the unregulated uptake of modified low-density lipoproteins (LDL), such as oxidized LDL, via scavenger receptors like CD36 and SR-A. nih.govresearchgate.net This uptake is not subject to feedback inhibition by cellular cholesterol levels, leading to massive accumulation of cholesteryl esters. nih.gov Another mechanism involves the phagocytosis of aggregated LDL particles, a process that appears to be independent of the LDL or scavenger receptors. nih.gov Furthermore, macrophages can internalize lipid-rich particles derived from the extracellular space of atherosclerotic lesions. nih.gov More recently, a pathway involving Toll-like receptor 4 (TLR4) has been identified, where minimally oxidized LDL can induce fluid phase uptake, or macropinocytosis, leading to enhanced lipoprotein internalization and lipid accumulation. ahajournals.org

Integration of Lignoceric Acid into Other Lipid Pathways

Following the hydrolysis of this compound, the liberated lignoceric acid, a very-long-chain saturated fatty acid (VLCFA) with 24 carbon atoms (C24:0), is integrated into other crucial cellular lipid pathways, most notably the synthesis of sphingolipids. nih.govwikipedia.org Sphingolipids are a class of lipids characterized by a sphingoid base backbone, and they are essential components of cell membranes involved in signal transduction and cell recognition. The incorporation of lignoceric acid into these molecules is a multi-step process primarily occurring in the endoplasmic reticulum (ER).

First, lignoceric acid must be activated into its coenzyme A (CoA) derivative, lignoceroyl-CoA. This activation is an obligatory step for its participation in most metabolic reactions. nih.gov The enzyme responsible for this activation, lignoceroyl-CoA ligase, is found in the ER and peroxisomes. nih.gov

Once activated, lignoceroyl-CoA serves as a substrate for a family of enzymes known as ceramide synthases (CerS). nih.govmsu.edu These enzymes catalyze the formation of an amide bond between the fatty acyl-CoA and a sphingoid base (like sphinganine), producing dihydroceramide (B1258172). nih.gov Specifically, Ceramide Synthase 2 (CERS2) is primarily responsible for utilizing very-long-chain acyl-CoAs, including lignoceroyl-CoA, to synthesize C24-dihydroceramides. nih.gov Subsequently, the dihydroceramide is desaturated to form ceramide, the fundamental building block of more complex sphingolipids. mdpi.com

From ceramide, the pathway diverges to create various complex sphingolipids:

Sphingomyelin (B164518): Through the action of sphingomyelin synthase, a phosphocholine (B91661) headgroup is transferred to ceramide, forming sphingomyelin, a critical component of cell membranes, particularly the myelin sheath in the nervous system. nih.gov

Glycosphingolipids: Various glycosyltransferases can add sugar moieties to ceramide to create a diverse family of glycosphingolipids, such as cerebrosides (e.g., galactosylceramide) and gangliosides. nih.govnih.gov Lignoceric acid is a known constituent of these complex lipids found in wood tar and various cerebrosides. wikipedia.org

The integration of lignoceric acid into sphingolipids is vital, as the length of the fatty acid chain significantly influences the biophysical properties of membranes, including their stability and the formation of lipid rafts. libretexts.org

Table 1: Key Enzymes in the Integration of Lignoceric Acid into Sphingolipid Pathways

EnzymeFunctionCellular Location
Lignoceroyl-CoA LigaseActivates lignoceric acid to lignoceroyl-CoAEndoplasmic Reticulum, Peroxisomes
Ceramide Synthase 2 (CERS2)Synthesizes C24-dihydroceramide from lignoceroyl-CoA and a sphingoid baseEndoplasmic Reticulum
Dihydroceramide DesaturaseConverts dihydroceramide to ceramideEndoplasmic Reticulum
Sphingomyelin SynthaseSynthesizes sphingomyelin from ceramideGolgi Apparatus
GlycosyltransferasesSynthesize glycosphingolipids from ceramideGolgi Apparatus

Regulation of Cholesteryl Ester Metabolism

The metabolism of cholesteryl esters, including this compound, is a dynamic and tightly regulated cycle of synthesis (esterification) and breakdown (hydrolysis). This regulation is crucial for maintaining cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol, and managing the storage and mobilization of cholesterol for various physiological needs. nih.govcreative-proteomics.com The key enzymes in this cycle are Acyl-CoA:cholesterol acyltransferase (ACAT) for synthesis and cholesterol ester hydrolases (CEH) for breakdown.

Regulation of Cholesteryl Ester Synthesis

The synthesis of cholesteryl esters from cholesterol and a long-chain fatty acyl-CoA is catalyzed by Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). wikipedia.org In mammals, there are two isoforms, ACAT1 and ACAT2. nih.gov ACAT1 is found ubiquitously in various tissues, while ACAT2 is primarily expressed in the intestines and liver. nih.gov The activity of ACAT is regulated by several factors:

Substrate Availability: The primary drivers of ACAT activity are the intracellular concentrations of its substrates: free cholesterol and long-chain fatty acyl-CoAs. creative-proteomics.com

Allosteric Regulation by Cholesterol: ACAT1 is allosterically activated by cholesterol. nih.gov The enzyme possesses a distinct sterol activator site. When cellular free cholesterol levels rise, cholesterol binds to this site, significantly increasing the enzyme's catalytic activity. This functions as a key feedback mechanism, promoting the esterification of excess cholesterol into inert cholesteryl esters for storage in lipid droplets, thereby protecting the cell from cholesterol-induced toxicity. nih.govcreative-proteomics.com

Hormonal Influence: Certain hormones can modulate the esterification process. For instance, in vitro studies have shown that progesterone (B1679170) can inhibit ACAT activity in a concentration-dependent manner. nih.gov

Regulation of Cholesteryl Ester Hydrolysis

The hydrolysis of stored cholesteryl esters back to free cholesterol and fatty acids is mediated by cholesterol ester hydrolases (CEHs). There are two main types based on their optimal pH:

Neutral Cholesterol Ester Hydrolase (nCEH): This enzyme, also known as NCEH1, functions at a neutral pH and is primarily located in the endoplasmic reticulum and cytoplasm. nih.govwikipedia.org It is considered the key enzyme for mobilizing cholesterol from lipid droplets for processes like reverse cholesterol transport in macrophages. ahajournals.orgnih.gov Its regulation is complex and can be influenced by hormones. For example, juvenile hormone analogues have been shown to inhibit cholesterol ester hydrolase activity in Leydig tumor cells. nih.gov

Acid Cholesterol Ester Hydrolase (aCEH): Also known as lysosomal acid lipase (LIPA), this enzyme operates at an acidic pH within lysosomes. nih.gov It is responsible for hydrolyzing cholesteryl esters from lipoproteins, such as low-density lipoprotein (LDL), that are taken up by the cell via endocytosis. nih.gov The activity of aCEH can be regulated by hormones. Studies in rats have demonstrated that thyroid hormones (triiodothyronine) can selectively increase the activity of aCEH in liver cells, which may contribute to the cholesterol-lowering effects of these hormones. nih.gov

The coordinated regulation of ACAT and the cholesterol ester hydrolases creates a "cholesteryl ester cycle." nih.gov Hormonal signals and the cell's metabolic state dictate the net direction of this cycle. For example, hormones like estradiol (B170435) have been shown to stimulate cholesterol ester hydrolysis while inhibiting its formation in rat liver microsomes, thereby favoring the release of free cholesterol. nih.gov This intricate control ensures that cells can efficiently store cholesterol when it is abundant and mobilize it when needed for membrane synthesis, steroid hormone production, or removal from the cell. creative-proteomics.comresearchgate.net

Table 2: Regulators of Cholesteryl Ester Metabolism

ProcessEnzymeActivatorsInhibitors
EsterificationACAT/SOATHigh intracellular free cholesterolProgesterone, Estradiol
HydrolysisnCEH (NCEH1)-Juvenile hormone analogues
aCEH (LIPA)Thyroid hormones (Triiodothyronine)-

Biological Roles and Physiological Significance of Cholesteryl Lignocerate

Role in Lipid Storage and Homeostasis

Cholesteryl esters, including cholesteryl lignocerate, are crucial for the storage and transport of cholesterol. lipotype.comwikipedia.org When cholesterol is esterified to form cholesteryl esters, these molecules are stored in intracellular organelles known as lipid droplets, which serve as dynamic reservoirs for neutral lipids. creative-proteomics.com This process of esterification is a key aspect of cellular lipid metabolism, particularly in cells that need to store cholesterol to prevent lipid-induced toxicity, such as macrophages and adipocytes. creative-proteomics.com

The accumulation of cholesteryl esters within lipid droplets is a fundamental mechanism for buffering excess cholesterol. lipotype.com This storage function is vital for maintaining cellular cholesterol homeostasis, as it prevents the buildup of free cholesterol, which can disrupt cell membranes and be cytotoxic. creative-proteomics.comnih.gov Lipid droplets not only store these esters but also provide a ready pool of cholesterol that can be mobilized for various cellular needs, such as hormone synthesis in the adrenal glands. lipotype.comresearchgate.net The balance between cholesterol esterification for storage and the hydrolysis of cholesteryl esters to release free cholesterol is tightly regulated to meet the cell's metabolic demands. nih.govcreative-proteomics.com

Involvement in Membrane Dynamics and Cellular Structure (excluding physical properties)

The components of this compound—cholesterol and the very-long-chain fatty acid (VLCFA) lignoceric acid—are both integral to the structure and function of cellular membranes. Cholesterol is a pivotal molecule in eukaryotic cell membranes, influencing their molecular architecture and participating in various signaling pathways. nih.govfau.eu It plays a crucial role in regulating the fluidity and organization of the membrane. creative-proteomics.comnih.gov

VLCFAs, which are fatty acids with 22 or more carbon atoms, are also essential components of cellular membranes. oup.comresearchgate.net They are incorporated into various membrane lipids, including phospholipids (B1166683) and sphingolipids. oup.comresearchgate.net The presence of VLCFAs within membrane lipids has a significant impact on the biophysical properties of the membrane, contributing to its structural integrity. researchgate.netnih.gov Specifically, the long acyl chains of VLCFAs can influence membrane thickness and stability. nih.gov The incorporation of the lignocerate moiety from this compound into membrane lipids would therefore contribute to these structural aspects of cellular membranes.

Contribution to Lipoprotein Metabolism and Transport

Cholesteryl esters are central to the transport of cholesterol throughout the body via lipoproteins. wikipedia.orgnih.gov These complex particles have a hydrophobic core composed of cholesteryl esters and triglycerides, surrounded by a hydrophilic shell of phospholipids, free cholesterol, and apolipoproteins. wikipedia.orgnih.gov This structure allows for the transport of water-insoluble lipids in the aqueous environment of the blood plasma. wikipedia.org

Cholesteryl esters are major components of both HDL and LDL particles. lipotype.comnih.gov HDL is often referred to as "good" cholesterol because it is involved in transporting cholesterol from the arteries back to the liver for excretion. heart.org Cholesteryl esters are carried within the core of HDL particles. researchgate.net LDL, known as "bad" cholesterol, is responsible for transporting cholesterol to peripheral tissues. heart.orgyoutube.com An elevated level of LDL is associated with the buildup of cholesterol in the arteries. heart.org

The transfer of cholesteryl esters, facilitated by CETP, from HDL to LDL is a key event in lipoprotein metabolism. wikipedia.orgnih.gov This process leads to a decrease in the cholesteryl ester content of HDL and an increase in the cholesteryl ester content of LDL. nih.govnih.gov The balance of cholesteryl esters between these lipoproteins is a critical determinant of cardiovascular health. wikipedia.orgnih.gov

Mechanisms in Specific Tissues and Cell Types

This compound is a notable component of human meibomian gland secretions, also known as meibum. caymanchem.com Meibum is a complex mixture of lipids secreted by the meibomian glands located in the eyelids, and it forms the outer lipid layer of the tear film, which is essential for preventing tear evaporation and maintaining ocular surface health. arvojournals.orgnih.gov

Cholesteryl esters, in general, are a major class of nonpolar lipids in meibum, and those with very long-chain fatty acids are particularly prevalent. nih.govnih.gov Studies have identified a diverse range of cholesteryl esters in meibum, with fatty acid chains varying in length. arvojournals.orgnih.gov Specifically, cholesteryl esters with saturated fatty acids, including lignoceric acid (C24:0), are among the most abundant species. nih.govnih.gov The presence of these very long-chain cholesteryl esters contributes to the unique properties of meibum that allow it to form a stable and protective lipid layer on the ocular surface. researchgate.netmdpi.com

Data Tables

Table 1: Major Lipid Classes in Human Meibum

Lipid Class Approximate Percentage (%)
Wax Esters ~40% mdpi.com
Cholesteryl Esters ~30% mdpi.com
Free Cholesterol Minor component arvojournals.org
Triacylglycerols Variable arvojournals.org

Table 2: Predominant Fatty Acids in Cholesteryl Esters of Human Meibum

Fatty Acid Abbreviation Relative Abundance
Lignoceric acid C24:0 High nih.govnih.gov
Pentacosanoic acid C25:0 High nih.govnih.gov
Hexacosanoic acid C26:0 Very High nih.govnih.gov
Heptacosanoic acid C27:0 High nih.govnih.gov
Oleic acid C18:1 Moderate nih.govnih.gov
Nervonic acid C24:1 Moderate nih.govnih.gov

Adipocyte Lipid Metabolism and Storage

Adipose tissue is the primary site for energy storage in the form of neutral lipids, predominantly triacylglycerols (triglycerides), within specialized cells called adipocytes. These lipids are stored in dynamic organelles known as lipid droplets (LDs). While triglycerides are the main component, lipid droplets in various cell types can also contain cholesteryl esters. nih.gov

In adipocytes, the vast majority of stored lipid is triglyceride. nih.gov Excess cholesterol in cells is esterified to fatty acids to form cholesteryl esters, which are then stored in the core of lipid droplets. This process prevents the cytotoxic effects of excess free cholesterol. However, the expression and activity of the enzymes responsible for cholesterol esterification, acyl-CoA:cholesterol acyltransferases (ACATs), are typically very low in normal adipocytes. nih.gov Consequently, adipose tissue cholesterol is predominantly stored in its free, unesterified form. nih.gov

While long-chain fatty acids are known to influence many aspects of adipose tissue biology, including differentiation, thermogenesis, and inflammation, the specific role and prevalence of cholesteryl esters of very-long-chain fatty acids (VLCFAs), such as this compound, in adipocyte lipid metabolism and storage are not well-documented in scientific literature. nih.govnih.gov The primary focus of lipid storage in adipocytes remains on the metabolism of triglycerides and the regulation of free cholesterol levels. nih.govnih.gov Some studies have noted that in the genetic disorder X-linked adrenoleukodystrophy (ALD), VLCFAs accumulate in various tissues, including adipose tissue, but the specific implications for this compound within adipocytes are not extensively detailed. nih.gov

Central Nervous System Lipid Homeostasis

The central nervous system (CNS) is an organ rich in lipids, with a significant portion of the body's cholesterol residing in the brain. nih.govnih.gov This cholesterol is a critical component of cell membranes and is especially abundant in the myelin sheath, the insulating layer around axons that is vital for rapid nerve impulse conduction. nih.govresearchgate.net The lipid homeostasis in the CNS is tightly regulated and largely independent of the peripheral circulation due to the blood-brain barrier. researchgate.netembopress.org

Within the CNS, cholesterol is primarily synthesized by glial cells, particularly astrocytes and oligodendrocytes, and then distributed to neurons. researchgate.netexplorationpub.com While most cholesterol in the brain is in its free form, a small fraction is esterified to fatty acids, forming cholesteryl esters. explorationpub.com These are stored in lipid droplets within various brain cells, including oligodendrocytes and astrocytes, especially during development and under certain pathological conditions. nih.govnih.gov

The homeostasis of lipids in the CNS can be severely disrupted by the accumulation of cholesteryl esters containing very-long-chain fatty acids (VLCFAs), such as lignoceric acid. A prominent example of this is X-linked adrenoleukodystrophy (ALD), a genetic disorder caused by mutations in the ABCD1 gene. wordpress.com This gene encodes a peroxisomal transporter protein responsible for the breakdown of VLCFAs. wordpress.com A defect in this protein leads to the accumulation of VLCFAs, which are then incorporated into various lipids, most notably cholesteryl esters. wordpress.com

This accumulation of this compound and other VLCFA-containing cholesteryl esters is particularly damaging to the white matter of the brain. nih.gov The presence of these abnormal lipids disrupts the structure and function of myelin, leading to demyelination, neuroinflammation, and severe neurological symptoms. wordpress.comnih.gov Studies of brain tissue from ALD patients show a marked increase in the proportion of VLCFAs in the cholesteryl ester fraction of the white matter. nih.govscilit.com

The following table details the fatty acid composition of cholesteryl esters in the brain white matter of a patient with adrenoleukodystrophy compared to a control, highlighting the significant increase in very-long-chain fatty acids.

Fatty AcidControl White Matter (% of Total Fatty Acids)ALD White Matter (% of Total Fatty Acids)
24:0 (Lignoceric acid)0.815.4
25:00.29.1
26:0 (Cerotic acid)0.122.1
>26 carbons-8.6

Data adapted from a study on the fatty acid patterns in brain lipids in adrenoleukodystrophy. scilit.com

The accumulation of this compound within glial cells like oligodendrocytes and astrocytes contributes to cellular stress and dysfunction. nih.govnih.gov In oligodendrocytes, which are responsible for producing and maintaining myelin, the buildup of these toxic lipids impairs their function, leading to the breakdown of the myelin sheath. nih.govnih.gov This disruption of CNS lipid homeostasis is a key factor in the pathology of neurodegenerative disorders associated with abnormal VLCFA metabolism. nih.gov

Pathobiochemical Implications and Disease Associations

Cholesteryl Lignocerate in X-linked Adrenoleukodystrophy (X-ALD)

X-linked Adrenoleukodystrophy (X-ALD) is a severe neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) amsterdamumc.nlresearchgate.net. The disease stems from mutations in the ABCD1 gene, which disrupts the transport of these fatty acids into peroxisomes for degradation amsterdamumc.nlresearchgate.netnih.gov.

The primary biochemical defect in X-ALD is the impaired peroxisomal beta-oxidation of VLCFAs (fatty acids with 22 or more carbons) due to a faulty ABCD1 transporter protein researchgate.netnih.gov. This impairment leads to the accumulation of VLCFAs in various tissues and bodily fluids researchgate.net. These excess VLCFAs are then incorporated into more complex lipids, including cholesteryl esters researchgate.netnih.gov. Consequently, lipidomic analyses of cells from X-ALD patients and tissues from mouse models of the disease show elevated levels of cholesterol esters containing VLCFAs, such as this compound (CE-24:0) amsterdamumc.nlnih.govnih.gov. This accumulation signifies a critical metabolic failure, where the cell's inability to degrade VLCFAs results in their shunting into other lipid pools.

The accumulation of VLCFA-containing cholesteryl esters is intrinsically linked to a broader disruption of cholesterol homeostasis in X-ALD, contributing significantly to the disease's pathophysiology nih.govnih.gov. Tissues most affected by X-ALD, such as the adrenal glands, oligodendrocytes in the brain, and macrophages, are all characterized by high cholesterol turnover amsterdamumc.nlnih.gov.

Below is a table summarizing key research findings on gene expression in X-ALD fibroblasts under high-cholesterol conditions.

GeneFunctionObservation in X-ALD FibroblastsReference
SOAT1 Converts free cholesterol to cholesteryl esters for storage.Increased expression and lipid droplet formation. amsterdamumc.nlnih.gov
NCEH1 Catalyzes the hydrolysis of cholesteryl esters to free cholesterol.Upregulated expression. amsterdamumc.nlnih.govnih.gov
ABCA1 A key transporter for cholesterol efflux from cells.Upregulated expression. amsterdamumc.nlnih.govnih.gov

Role in Cholesteryl Ester Storage Diseases (CESD)

Cholesteryl Ester Storage Disease (CESD) is a rare, autosomal recessive lysosomal storage disorder. It represents a less severe phenotype on a spectrum of diseases caused by lysosomal acid lipase (B570770) deficiency, with the most severe form being Wolman disease sphincs.defrontiersin.orgrarediseases.org.

CESD is caused by mutations in the LIPA gene, leading to a marked reduction in the activity of the enzyme lysosomal acid lipase (LAL) frontiersin.orgnih.govamc.nl. The LAL enzyme is crucial for hydrolyzing cholesteryl esters and triglycerides that are taken up by cells via the endocytic pathway and delivered to the lysosome sphincs.deamc.nl.

With deficient LAL activity, these lipids, particularly cholesteryl esters, cannot be broken down to release free cholesterol and fatty acids for use by the cell frontiersin.orgamc.nl. This results in the massive accumulation of cholesteryl esters and triglycerides within the lysosomes of various cells and tissues, most notably hepatocytes in the liver, but also in the spleen and macrophages sphincs.denih.govnih.gov. Research has confirmed that the hydrolysis of this compound is specifically deficient in cells from patients with CESD, indicating that this particular cholesteryl ester is among those that accumulate due to the enzymatic defect nih.gov. This accumulation leads to hepatomegaly (enlarged liver), liver dysfunction, fibrosis, and a characteristic dyslipidemia with high LDL cholesterol and low HDL cholesterol, which can precipitate premature atherosclerosis nih.govamc.nlnih.govnih.gov.

Mechanistic Links to Other Metabolic Disorders

The accumulation of cholesteryl esters is a pathological feature not only of rare genetic disorders but also of more common metabolic conditions, such as atherosclerosis.

The formation of macrophage "foam cells" is a hallmark of the early stages of atherosclerosis nih.govahajournals.org. This process begins when macrophages in the artery wall take up modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), through scavenger receptors researchgate.netfrontiersin.org.

Inside the macrophage, the cholesteryl esters from the internalized lipoproteins are hydrolyzed in the lysosome, and the resulting free cholesterol is transported to the endoplasmic reticulum. There, it is re-esterified by the enzyme ACAT1 (acyl-CoA:cholesterol acyltransferase 1) and stored as cytoplasmic lipid droplets nih.gov. This cycle of hydrolysis and re-esterification is a normal part of cellular cholesterol management nih.gov. However, in the context of excessive lipoprotein uptake, the capacity for cholesterol efflux from the macrophage to HDL acceptors becomes overwhelmed frontiersin.org. This imbalance leads to a massive accumulation of cholesteryl ester-filled lipid droplets, transforming the macrophage into a foam cell nih.govnih.gov. The accumulation of these foam cells within the arterial intima contributes to the development of atherosclerotic plaques, inflammation, and subsequent cardiovascular disease ahajournals.orgnih.gov. The hydrolysis of these stored cholesteryl esters is considered a rate-limiting step in reverse cholesterol transport, the process of removing cholesterol from peripheral tissues and transporting it back to the liver nih.gov.

Association with Colorectal Cancer Pathogenesis and Progression (mechanistic)

Current research into the involvement of lipids in colorectal cancer (CRC) has highlighted alterations in the metabolism of very long-chain fatty acids (VLCFAs) and cholesteryl esters in general. Studies have shown that VLCFAs can be found at elevated levels in colorectal cancer tissues, primarily within triacylglycerols and as nonesterified fatty acids. The enzyme ELOVL1, which is responsible for the elongation of these fatty acids, has been observed to be upregulated in CRC, suggesting a potential contribution of VLCFA metabolism to the disease.

Furthermore, the broader metabolism of cholesteryl esters is known to be dysregulated in colorectal cancer. This is evidenced by altered expression levels of key enzymes involved in the synthesis and hydrolysis of cholesteryl esters, such as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1) and lysosomal acid lipase (LAL). These findings point towards a general disruption of cholesterol ester homeostasis in CRC.

However, it is crucial to note that these findings are not specific to this compound. The direct mechanistic involvement of this compound in the pathogenic processes of colorectal cancer has not been a subject of focused investigation in the available scientific literature. Therefore, a detailed, evidence-based account of its specific role cannot be provided at this time.

Oxidative Modifications and Their Biological Activities

The study of oxidized cholesteryl esters (OxCEs) has revealed that these molecules can possess significant biological activities, particularly in the context of inflammatory conditions such as atherosclerosis. Research in this area has predominantly centered on cholesteryl esters containing polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. These fatty acids are susceptible to oxidation, leading to the formation of various oxidized products with distinct biological effects.

In contrast, this compound is a cholesteryl ester of lignoceric acid, which is a very long-chain saturated fatty acid. Saturated fatty acids are, by their chemical nature, resistant to oxidation under typical biological conditions. Consequently, the formation of oxidative modifications of this compound is not a prominent area of study, and there is no available information detailing any such modifications or their potential biological activities. The scientific focus remains on the more readily oxidized unsaturated cholesteryl esters.

Due to the absence of specific research on this compound in these contexts, data tables detailing research findings, as requested, cannot be generated.

Advanced Research Methodologies for Cholesteryl Lignocerate Analysis

Lipidomics Approaches for Comprehensive Profiling

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for the analysis of cholesteryl lignocerate. This approach encompasses a variety of techniques that allow for the detailed identification and quantification of numerous lipid species, including cholesteryl esters with very-long-chain fatty acids.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern lipidomics, offering high sensitivity and specificity for the analysis of cholesteryl esters like this compound. biorxiv.orgbiorxiv.orgnih.gov This technique, however, faces challenges due to the hydrophobic nature and poor ionization efficiency of neutral lipids. biorxiv.orgbiorxiv.orgnih.gov To overcome these hurdles, researchers have developed specialized LC-MS methods. Reverse-phase LC-MS, compatible with high-throughput lipidomics strategies, has been successfully employed to identify and quantify a range of cholesteryl esters in mammalian cells and tissues. biorxiv.orgbiorxiv.orgnih.gov

In the analysis of complex biological samples such as human meibomian gland secretions, High-Performance Liquid Chromatography (HPLC) combined with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) has been utilized. A notable finding from such studies is the detection of a characteristic in-source generated ion at m/z 369, which serves as a marker for the simultaneous monitoring of all cholesteryl esters, including this compound (C24:0-Chl-E). nih.gov

Table 1: Prominent Cholesteryl Esters Identified in Human Meibum using HPLC-APCI-MS

Cholesteryl Ester SpeciesFatty Acid Moiety
C20:0-Chl-EArachidic acid
C22:1-Chl-EErucic acid
C22:0-Chl-EBehenic acid
C24:1-Chl-ENervonic acid
C24:0-Chl-E Lignoceric acid
C25:0-Chl-EPentacosanoic acid
C26:1-Chl-ENot specified
C26:0-Chl-ECerotic acid
C28:1-Chl-ENot specified
C28:0-Chl-EMontanic acid
C30:1-Chl-ENot specified

This table is based on findings from studies on human meibomian gland secretions. nih.gov

Fragmentation analysis in these studies, both in-source and post-source, of the precursor ions confirms the structure of the detected cholesteryl esters. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of lipids, including the fatty acid components of cholesteryl esters. nih.govnih.gov A significant limitation of GC-MS for analyzing intact cholesteryl esters is their low volatility. biorxiv.orgbiorxiv.org Therefore, analysis typically involves a hydrolysis step to release the lignoceric acid, followed by derivatization (e.g., methylation) to form a more volatile compound, the fatty acid methyl ester (FAME). nih.gov

This method is highly effective for quantifying the fatty acid composition of lipids within a biological sample. shimadzu.com While direct analysis of intact this compound by GC-MS is challenging, the analysis of its constituent lignoceric acid provides crucial quantitative data. The method is noted for its high resolution, which allows for the separation of different fatty acid methyl esters. nih.gov However, the requirement for derivatization can make sample preparation more cumbersome compared to other techniques. biorxiv.orgbiorxiv.org

Shotgun lipidomics, which involves the direct infusion of a lipid extract into a mass spectrometer, offers a high-throughput approach for the global analysis of lipids. nih.gov This technique is well-suited for identifying and quantifying neutral lipids, including cholesteryl esters. nih.gov A key strategy in shotgun lipidomics for cholesteryl ester analysis is precursor ion scanning for the m/z 369 fragment, which corresponds to the positively charged dehydrocholesterol ion formed during collision-induced dissociation. nih.govahajournals.orgnih.govsigmaaldrich.com

This method allows for the rapid profiling of the fatty acyl composition of cholesteryl esters within a sample. Research on human meibomian gland secretions using shotgun lipidomics with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has successfully identified this compound (C24:0) as one of the most abundant cholesteryl esters. nih.gov

Table 2: Major Cholesteryl Ester Fatty Acid Moieties in Human Meibum Identified by Shotgun Lipidomics

Fatty Acid MoietyCarbon Chain Length and Unsaturation
Lignoceric acidC24:0
Pentacosanoic acidC25:0
Cerotic acidC26:0

This table highlights the most frequently detected fatty acid moieties in cholesteryl esters from human meibum, as determined by shotgun lipidomics. nih.gov

High-resolution mass spectrometry is a powerful tool in lipidomics that provides highly accurate mass measurements, enabling the confident identification of lipid species from complex mixtures. d-nb.info When applied in shotgun lipidomics, high-resolution instruments can distinguish between isobaric lipid species (molecules with the same nominal mass but different elemental compositions). d-nb.info

In the context of this compound analysis, high-resolution mass spectrometry allows for the unambiguous determination of its elemental composition from the accurate mass of the intact molecule. This capability is crucial for confirming the identity of cholesteryl esters with very-long-chain fatty acids in complex biological extracts, such as those from human meibomian gland secretions. nih.gov The combination of high mass accuracy and fragmentation patterns from tandem mass spectrometry provides a high degree of confidence in the identification of this compound. nih.gov

Spectroscopic Techniques for Structural Characterization in Research

While mass spectrometry is excellent for identification and quantification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed atomic structure of molecules. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to characterize this compound. 1H NMR provides information about the different proton environments in the molecule, while 13C NMR reveals the carbon skeleton. researchgate.netmagritek.com

For a molecule like this compound, specific resonances in the 1H and 13C NMR spectra can be assigned to the cholesterol backbone and the lignocerate fatty acid chain. For instance, characteristic signals for the sterol ring system and the long aliphatic chain of lignoceric acid would be observable. researchgate.net Although obtaining high-resolution spectra of lipids can be challenging due to aggregation, techniques like magic-angle spinning NMR have been successfully applied to study cholesterol and cholesteryl esters in solid or semi-solid states, such as in models of atherosclerotic plaques. nih.gov While specific, detailed NMR spectral data for pure this compound is not commonly published in general literature, the principles of NMR spectroscopy allow for its complete structural confirmation.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com In the context of this compound, FTIR provides valuable insights into its chemical structure and the conformational order of its lipid components. nih.gov

The FTIR spectrum of cholesteryl esters, including this compound, exhibits characteristic vibrational bands that correspond to specific molecular bonds. rsc.org Key spectral regions and their assignments relevant to this compound analysis are detailed in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance for this compound
~2930-2850C-H stretchingCH₂ and CH₃ groups in the lignocerate and cholesterol moietiesProvides information on the acyl chain length and packing. researchgate.net
~1740C=O stretchingEster carbonyl groupConfirms the ester linkage between cholesterol and lignoceric acid. rsc.org
~1465 and ~1378C-H bending/deformationCH₂ and CH₃ groupsReflects the conformational order and packing of the hydrocarbon chains. mdpi.comnih.gov
~1171C-O-C asymmetric stretchingEster linkageSpecific to the cholesteryl ester bond. researchgate.net

This table is interactive. Click on the headers to sort the data.

Studies utilizing FTIR have demonstrated its utility in distinguishing between different cholesteryl esters based on the subtle shifts in these vibrational frequencies. researchgate.net For instance, the frequency of the symmetric CH₂ stretching band near 2850 cm⁻¹ can be used to determine the phase transition temperature and the degree of disorder in the hydrocarbon chains. nih.gov Researchers can use this methodology to investigate how the very-long-chain nature of the lignocerate moiety influences the physicochemical properties of lipid assemblies, such as cell membranes or lipid droplets. nih.gov

Biochemical Assays for Enzyme Activity and Metabolic Flux

Understanding the metabolic pathways involving this compound relies on robust biochemical assays that can measure enzyme activity and metabolic flux. These assays are crucial for identifying defects in enzymatic processes that lead to the accumulation of this compound, as seen in certain metabolic disorders.

Enzyme assays are laboratory methods used to measure the rate of enzyme reactions. For this compound, key enzymes in its metabolic pathway include those involved in the synthesis and hydrolysis of cholesteryl esters, as well as the metabolism of very-long-chain fatty acids (VLCFAs).

Key Enzymes and Corresponding Assays:

Acyl-CoA Synthetases: These enzymes activate fatty acids, including lignoceric acid, by converting them to their CoA esters. Radiometric assays are commonly employed to measure their activity, where a radiolabeled fatty acid is used as a substrate, and the formation of the radiolabeled acyl-CoA product is quantified. nih.gov

Cholesterol Esterases (Acid Lipase): These enzymes hydrolyze cholesteryl esters to release free cholesterol and fatty acids. Assays for cholesteryl esterase activity can involve the use of a labeled cholesteryl ester substrate, such as [14C]this compound. The rate of hydrolysis is determined by measuring the release of the radiolabeled fatty acid. nih.gov

Fatty Acid Elongases: These enzymes are involved in the elongation of fatty acid chains. High-throughput screening assays have been developed to measure the activity of these enzymes, often utilizing fluorescent or radioactive substrates to monitor the elongation process. nih.gov

Metabolic flux analysis further provides a quantitative understanding of the flow of metabolites through a metabolic network. By using stable isotope-labeled precursors of lignoceric acid or cholesterol, researchers can trace their incorporation into and turnover from the this compound pool, providing a dynamic view of its metabolism.

Genetic and Molecular Biology Techniques for Pathway Elucidation

Genetic and molecular biology techniques are indispensable for elucidating the pathways involved in this compound metabolism and for understanding the genetic basis of diseases characterized by its accumulation.

Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Gene expression analysis provides a snapshot of the transcriptional activity of genes involved in lipid metabolism.

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the messenger RNA (mRNA) levels of specific genes. nih.gov For instance, researchers can use qPCR to quantify the expression of genes encoding for enzymes involved in VLCFA metabolism or cholesterol transport in cells or tissues where this compound accumulation is observed. peerj.commdpi.com

RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive profile of the entire transcriptome. semanticscholar.org RNA-Seq can be employed to identify differentially expressed genes in disease models associated with this compound accumulation, potentially revealing novel genes and pathways involved in its pathogenesis.

TechniqueDescriptionApplication in this compound Research
qPCR Measures the expression level of specific genes by amplifying their cDNA. nih.govTo validate the dysregulation of known genes in VLCFA and cholesterol metabolism pathways.
RNA-Seq Sequences the entire complement of RNA in a sample to provide a global view of gene expression. semanticscholar.orgTo discover novel genes and pathways affected by this compound accumulation.

This table is interactive. Click on the headers to sort the data.

Gene Silencing and Overexpression Models (e.g., shRNA, CRISPR)

Modulating the expression of specific genes is a powerful approach to investigate their function in this compound metabolism.

Gene Silencing: Techniques like short hairpin RNA (shRNA) and RNA interference (RNAi) can be used to reduce the expression of a target gene. nih.govnews-medical.net This approach can be used to mimic the loss-of-function mutations seen in some genetic disorders and to study the resulting impact on this compound levels.

CRISPR/Cas9: This revolutionary gene-editing tool allows for precise modifications of the genome, including gene knockout or the introduction of specific mutations. duke.edunewatlas.com CRISPR/Cas9 has been utilized to create cellular and animal models with defects in genes related to cholesterol and fatty acid metabolism, providing valuable tools for studying the role of these genes in this compound accumulation. nih.govnih.govnih.gov

Overexpression Models: Conversely, introducing a functional copy of a gene into cells or an animal model can be used to study the effects of increased gene dosage or to rescue a deficient phenotype.

These genetic manipulation techniques are critical for establishing cause-and-effect relationships between specific genes and the metabolic fate of this compound. nih.govresearchgate.net

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models provide a controlled environment to conduct mechanistic studies on the cellular and molecular aspects of this compound metabolism. These models are essential for dissecting complex biological processes that would be difficult to study in a whole organism.

Commonly used cellular models include:

Primary Cell Cultures: Cells isolated directly from tissues, such as skin fibroblasts or hepatocytes, can be cultured in vitro. Fibroblasts from patients with genetic disorders affecting VLCFA metabolism have been instrumental in studying the accumulation of this compound. nih.gov

Immortalized Cell Lines: These are cell lines that have been modified to proliferate indefinitely in culture. Cell lines like human pluripotent stem cell-derived cardiovascular cells can be used to create reproducible models for studying lipid metabolism. nih.gov

Three-Dimensional (3D) Culture Systems: Spheroids and organoids are 3D cell culture systems that more closely mimic the in vivo architecture and function of tissues. nih.gov These models are increasingly being used to study cholesterol metabolism in a more physiologically relevant context. nih.govfrontiersin.org

These cellular models can be subjected to various experimental manipulations, such as exposure to different lipid species or the introduction of genetic modifications, to investigate the cellular handling of this compound.

Mechanistic Animal Models for this compound Research

Animal models are crucial for studying the systemic effects of this compound accumulation and for testing potential therapeutic interventions. ijper.org An ideal animal model for this research should replicate the key biochemical and pathological features of human diseases associated with this compound. nih.gov

Several types of animal models are utilized in this field:

Genetically Engineered Models: Mice are the most commonly used species for genetic manipulation due to the availability of advanced genetic tools. nih.gov Mouse models with targeted disruptions in genes involved in VLCFA metabolism, such as the Abcd1 gene in X-linked adrenoleukodystrophy (X-ALD), have been developed. nih.govnih.gov These models exhibit key biochemical features of the human disease, including the accumulation of VLCFAs in cholesterol esters. nih.govnih.gov

Diet-Induced Models: While not specific to this compound, animal models fed high-fat or high-cholesterol diets are used to study broader aspects of lipid metabolism and dyslipidemia. globalresearchonline.net

Spontaneous Mutant Models: Occasionally, animal models with naturally occurring mutations that affect lipid metabolism are identified and can serve as valuable research tools. nih.gov

The table below summarizes some of the animal models relevant to this compound research.

Animal ModelTypeKey FeaturesRelevance to this compound
X-ALD Mouse (Abcd1 knockout) Genetically EngineeredReduced β-oxidation of VLCFAs; accumulation of saturated VLCFAs in total lipids and cholesterol esters. nih.govDirectly models a human disease where this compound accumulation is a key feature. nih.gov
Rabbit Diet-Induced/SpontaneousSimilar lipoprotein metabolism to humans; sensitive to dietary cholesterol. nih.govUseful for studying general aspects of cholesteryl ester metabolism and atherosclerosis.
Pig Diet-Induced/SpontaneousSimilar cardiovascular anatomy and lipid metabolism to humans. nih.govProvides a large animal model for studying the pathological consequences of dyslipidemia.

This table is interactive. Click on the headers to sort the data.

These animal models, in conjunction with the advanced analytical and molecular techniques described above, provide a powerful toolkit for researchers to unravel the complexities of this compound in health and disease.

Genetically Modified Animal Models (e.g., Knockout Mice)

Genetically modified animal models, particularly knockout mice, are indispensable tools for analyzing the direct effects of a specific gene on the metabolism of this compound. By deleting a gene of interest, researchers can study the subsequent biochemical and pathological changes, including the accumulation of specific lipids.

A primary example of this methodology is the development of a mouse model for X-linked adrenoleukodystrophy (X-ALD). nih.gov X-ALD is a disorder caused by mutations in the ABCD1 gene, which leads to the accumulation of very-long-chain fatty acids (VLCFAs), including lignoceric acid. nih.govamsterdamumc.nlnih.gov Researchers created an Abcd1-deficient mouse model by gene targeting to mimic this human condition. nih.govamsterdamumc.nl

These Abcd1 knockout mice exhibit key biochemical features of X-ALD, such as impaired peroxisomal beta-oxidation of VLCFAs. nih.govnih.gov This impairment results in the significant elevation of saturated VLCFAs in the total lipids of all analyzed tissues. nih.gov Crucially for the study of this compound, lipidome analyses revealed increased levels of cholesterol esters containing saturated VLCFAs. amsterdamumc.nlnih.gov Specifically, a tenfold higher level of C26:0 (lignoceric acid) was found in the cholesterol esters of the adrenal glands in X-ALD mice compared to normal mice. nih.gov This demonstrates that the absence of the ABCD1 protein directly leads to the accumulation of cholesteryl esters with very-long-chain fatty acids. amsterdamumc.nlnih.govnih.gov

The findings from these genetically modified models provide a direct link between a specific gene defect and the accumulation of this compound, offering a controlled system to investigate disease pathophysiology.

Table 1: Research Findings in Genetically Modified Animal Models for this compound Analysis

Model Gene Knockout Key Biochemical Defect Major Findings Related to Cholesteryl Esters Tissue Specificity Reference
X-ALD Mouse Abcd1 Impaired peroxisomal β-oxidation of Very-Long-Chain Fatty Acids (VLCFAs) Increased levels of cholesterol esters containing saturated VLCFAs, such as CE(26:0). Adrenal Glands, Central Nervous System nih.govamsterdamumc.nlnih.gov
X-ALD Mouse Abcd1 Reduced function of peroxisomal very long chain fatty acyl-CoA synthetase. 10-fold higher level of C26:0 fatty acid in cholesterol esters compared to normal mice. Adrenal Glands nih.gov

Diet-Induced Models for Lipid Metabolism Studies

Diet-induced models are another cornerstone of lipid metabolism research, providing insight into how dietary components influence the profile of circulating and tissue lipids, including cholesteryl esters. These models typically involve feeding animals, such as rats and mice, a diet high in fats and/or cholesterol to induce conditions like hyperlipidemia and hypercholesterolemia, which mimic metabolic syndromes in humans. researchgate.net

The composition of the diet is a critical variable and is tailored to the specific research question. Common manipulations include the addition of high levels of cholesterol, various fat sources rich in saturated fatty acids, and bile salts like cholic acid, which enhances cholesterol absorption. phypha.ir For example, a diet enriched with 25% soybean oil and 1% cholesterol has been used to successfully induce hypercholesterolemia in Wistar rats. researchgate.net Similarly, feeding Sprague-Dawley rats a diet containing 2% cholesterol and 0.5% cholic acid was shown to be effective in elevating lipid parameters. phypha.ir

While many studies using these models focus on broad lipid markers like total cholesterol, LDL-C, HDL-C, and triglycerides, comprehensive lipidomic analyses are also performed. nih.gov In mice fed a high-fat diet, analysis has shown that while total triglycerides may not be elevated, total cholesterol tends to be higher, and most measured cholesteryl ester species are either unchanged or increased. nih.gov Although these studies may not always single out this compound, they establish a methodology where the impact of diet on the entire profile of cholesteryl esters can be analyzed. These models are essential for understanding how dietary factors can lead to alterations in lipid metabolism that may influence the levels of specific cholesteryl esters.

Table 2: Examples of Diet-Induced Models for Lipid Metabolism Studies

Animal Model Diet Composition Duration Key Effects on Lipid Profile Reference
Wistar Rats Enriched with 25% soybean oil and 1% cholesterol. 8 weeks Significantly increased serum levels of total cholesterol, LDL-C, and triglycerides. researchgate.net
Sprague-Dawley Rats Combination of 2% cholesterol and 0.5% cholic acid. 4 weeks Significant increase in total cholesterol, LDL cholesterol, and non-HDL cholesterol. phypha.ir
C57BL/6 Mice High-Fat Diet (HFD) 14 weeks Increased body weight and fasting glucose; tendency for increased total cholesterol and most cholesteryl ester species. nih.gov
Sprague-Dawley Rats Atherogenic diet with 40% fat and 1.25% cholesterol. Not Specified Promoted hepatic accumulation of triglycerides and cholesterol. mdpi.com

Future Directions and Research Gaps

Unraveling Complex Regulatory Networks

The metabolism of Cholesteryl Lignocerate is intrinsically linked to the broader regulation of both cholesterol and very-long-chain fatty acids (VLCFAs). However, the specific regulatory networks that govern the synthesis and degradation of cholesteryl esters with VLCFAs are not fully understood. Future research must focus on elucidating these complex pathways.

Key areas of investigation include the transcriptional control of enzymes responsible for VLCFA elongation and the esterification of cholesterol. The regulation of lipid metabolism is known to be controlled by a family of transcription factors called sterol regulatory element-binding proteins (SREBPs), which manage the expression of genes involved in lipid synthesis and uptake when cellular levels are low nih.gov. SREBPs are synthesized as inactive precursors attached to the endoplasmic reticulum membranes and are proteolytically released to activate gene transcription in the nucleus when lipid levels fall nih.gov. While SREBPs regulate the enzymes for cholesterol synthesis, their specific role in controlling the synthesis of VLCFA-containing cholesteryl esters like this compound needs more direct investigation .

Furthermore, nuclear hormone receptors, such as Liver X Receptors (LXRs), are known to be activated by cholesterol metabolites and play a role in regulating the transcription of genes like SREBP-1 nih.gov. The orphan nuclear hormone receptor apolipoprotein AI regulatory protein-1 (ARP-1) has also been identified as a transcriptional regulator for the cholesteryl ester transfer protein (CETP) gene, indicating a complex layer of control by multiple signaling pathways nih.gov. Understanding how these and other transcription factors are coordinated to regulate the pool of this compound is a significant research gap.

Table 1: Key Transcriptional Regulators in Lipid Metabolism

Regulator Function Known Target Genes
SREBPs Control intracellular levels of cholesterol and fatty acids through feedback regulation. nih.gov Genes for lipogenic enzymes. nih.gov
LXRs Nuclear receptors that are activated by cholesterol metabolites. nih.gov SREBP-1. nih.gov

| ARP-1 | Orphan nuclear hormone receptor involved in CETP gene regulation. nih.gov | CETP gene. nih.gov |

Identifying Novel Enzymatic and Transport Proteins

The synthesis of this compound requires the action of specific enzymes that first produce the lignoceric acid (a VLCFA) and then esterify it to cholesterol. The enzymes responsible for the elongation of fatty acids beyond 20 carbons are part of the ELOVL family nih.govsemanticscholar.org. ELOVL4, in particular, is essential for the biosynthesis of VLCFAs with chain lengths of C28 or greater nih.gov. Mutations in genes that encode for VLCFA metabolizing enzymes are linked to a variety of inherited diseases nih.govsemanticscholar.orgcreative-proteomics.com. While the ELOVL family is known, the specific regulation and potential for other novel elongases remain areas for exploration springermedizin.de.

Once synthesized, the transport of both VLCFAs and this compound is critical. Fatty Acid Transport Proteins (FATPs), a part of the solute carrier protein family (SLC27), are responsible for the uptake of long-chain fatty acids into cells wikipedia.org. Specifically, FATP4 is considered a major importer of dietary fatty acids due to its high expression in the gut researchgate.net. However, the specific transporters for VLCFAs and their subsequent cholesteryl esters across intracellular membranes are not well characterized. Since VLCFAs are too long for mitochondrial metabolism, they are typically metabolized in peroxisomes, implicating a need for specialized transport mechanisms wikipedia.org.

The hydrolysis of cholesteryl esters is carried out by cholesterol esterases. Acid cholesterol ester hydrolases are located in lysosomes and late endosomes, where they break down lipoprotein particles, while neutral cholesterol ester hydrolases are found in cytoplasmic lipid droplets creative-proteomics.com. Identifying novel esterases with specificity for VLCFA-containing cholesteryl esters is an important future direction.

Table 2: Proteins Implicated in this compound Metabolism

Protein Family Specific Members Function Cellular Location
ELOVL ELOVL4 nih.gov Elongation of very-long-chain fatty acids. nih.gov Endoplasmic Reticulum. nih.gov
FATP/SLC27 FATP4 researchgate.netnih.gov Transport of long-chain fatty acids into cells. wikipedia.orgnih.gov Plasma membrane. nih.gov

| Cholesterol Esterases | Acid & Neutral Hydrolases | Hydrolysis of cholesteryl esters. creative-proteomics.com | Lysosomes, Lipid Droplets. creative-proteomics.com |

Exploring Interplay with Other Lipid Classes and Cellular Organelles

This compound does not exist in isolation within the cell. Its interactions with other lipid classes, such as phospholipids (B1166683) and sphingolipids, are crucial for cellular function, particularly in the context of membrane biology mdpi.com. Cholesterol and sphingolipids are known to form specialized membrane microdomains, often called lipid rafts, which are involved in signal transduction mdpi.com. The presence of VLCFAs in cholesteryl esters could significantly alter the properties of these domains. The physical interaction between cholesterol and sphingolipids is thought to be a key factor in the stability of these rafts nih.govresearchgate.net. How this compound partitions into and influences these domains is a significant unknown.

The subcellular localization of this compound is also a critical area of future research. Cholesterol esters are major components of lipid droplets, which are organelles for neutral lipid storage that emerge from the endoplasmic reticulum (ER) nih.govuchicago.edu. The ER is also the site of cholesterol and VLCFA synthesis wikipedia.orgfrontiersin.org. From the ER, cholesterol is transported to various other organelles, including the Golgi apparatus and the plasma membrane frontiersin.org. Cholesteryl esters from lipoproteins are delivered to lysosomes for hydrolysis nih.gov. Investigating the dynamics of this compound trafficking between the ER, lipid droplets, lysosomes, and other organelles will provide insight into its cellular roles.

Developing Advanced Computational and Systems Biology Models

The complexity of lipid metabolism necessitates the use of advanced modeling techniques to understand the interconnectedness of various pathways. Systems biology, which takes a holistic approach to study complex biological systems, is well-suited for the integrated analysis of lipid metabolism nih.govnih.govresearchgate.net. By combining large-scale quantitative data from lipidomics, proteomics, and transcriptomics, researchers can build models to generate hypotheses about the regulation of lipid metabolism chalmers.sefwlaboratory.org.

Computational modeling, particularly molecular dynamics (MD) simulations, has become a powerful tool for studying lipid-related processes at a molecular level acs.org. MD simulations have provided valuable insights into the formation of lipid droplets from the ER bilayer and the properties of the neutral lipids, like sterol esters, within their core nih.govuchicago.eduacs.org. Coarse-grained models are also being used to simulate larger systems like entire lipid droplets over longer timescales researchgate.net. Future development of these models to specifically include this compound will be essential to predict its behavior within lipid droplets and its interactions with surrounding phospholipids and proteins. These computational approaches, when integrated with experimental data, will be pivotal in building comprehensive models of this compound metabolism and function.

Table 3: Computational Approaches in Lipid Research

Approach Description Application to this compound
Systems Biology Holistic analysis of complex biological systems using large datasets (lipidomics, proteomics, etc.). nih.govnih.govresearchgate.netchalmers.se Modeling the regulatory networks and metabolic fluxes related to VLCFA and cholesterol ester synthesis.
Molecular Dynamics (MD) Simulations Computer simulation method for analyzing the physical movements of atoms and molecules. nih.govacs.org Simulating the behavior of this compound within lipid droplets and its interaction with membrane lipids.

| Coarse-Grained Modeling | A simulation method that groups atoms into larger pseudo-atoms to study larger systems over longer times. researchgate.net | Modeling the dynamics of entire lipid droplets containing this compound. |

Q & A

Q. How do researchers design experiments to study enzymatic hydrolysis of cholesteryl lignocerate in disease models?

  • Methodology : A controlled hydrolysis assay can be designed using fibroblast cell extracts from healthy individuals and patients with metabolic disorders (e.g., Wolman disease). Variables include the presence/absence of enzymes (e.g., lysosomal acid lipase), cofactors (e.g., dithiothreitol, DTT), and inhibitors (e.g., Eman reagent). Cholesterol production is quantified under "complete" (all reagents) and "incomplete" (missing components) conditions. For example, in the absence of DTT, cholesterol yield drops to 8.27 pmol compared to 11.6 pmol under complete conditions, highlighting the role of reducing agents in enzyme activity .
  • Data Analysis : Compare results across conditions to identify enzyme dependencies. For instance, the absence of DTT reduces activity by ~30%, while adding Eman reagent nearly abolishes hydrolysis (0.11 pmol), suggesting thiol-dependent enzyme mechanisms .

Q. What analytical techniques are standard for identifying this compound in biological samples?

  • Methodology : High-resolution electrospray ionization (ESI) mass spectrometry (MS) combined with extracted ion chromatograms (EIC) of characteristic ions (e.g., m/z 369.35) is used to profile cholesteryl esters in lipid pools like meibum. Authentic standards are analyzed to confirm retention times and adduct formation patterns (e.g., [M+NH₄]⁺, [M+Na]⁺) .
  • Validation : Overlay chromatograms of biological samples (e.g., human meibum) with standard mixtures to confirm co-elution. This approach reveals conserved lipidomic signatures across ethnic groups, supporting standardized protocols for cross-population studies .

Advanced Research Questions

Q. How can computational methods optimize chromatographic separation of this compound in complex biological fluids?

  • Methodology : Artificial neural network-genetic algorithm (ANN-GA) hybrid models can refine reversed-phase HPLC (rpHPLC) conditions. A fractional factorial design tests variables like mobile phase composition, gradient slope, and column temperature. For example, ANN-GA reduced separation time while resolving cholesteryl esters from triglycerides in human milk lipid extracts .
  • Validation : Compare optimized chromatograms with traditional methods (e.g., TLC-GC) to assess resolution improvements. This approach is critical for studying cholesteryl esters' roles in innate immunity, where high-purity fractions are needed for functional assays .

Q. What experimental strategies address contradictions in this compound hydrolysis data under varying redox conditions?

  • Methodology : Systematically test redox-sensitive reagents (e.g., DTT, Eman reagent) in hydrolysis assays. For instance, cholesterol production decreases from 11.6 pmol (complete) to 8.27 pmol (no DTT) and 0.11 pmol (no DTT + Eman reagent), indicating thiol-dependent enzyme activation and oxidative inhibition .
  • Resolution : Use kinetic assays to measure initial reaction rates under controlled redox potentials. Pair with structural studies (e.g., X-ray crystallography) of the enzyme’s active site to identify disulfide bonds or cysteine residues affected by redox state .

Q. How do researchers investigate the biophysical role of this compound in lipid bilayer organization?

  • Methodology : Incorporate this compound into model membranes (e.g., phospholipid bilayers) and analyze membrane properties using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR). Compare with shorter-chain esters (e.g., cholesteryl acetate) to assess acyl chain length effects on membrane fluidity and phase behavior .
  • Advanced Techniques : Molecular dynamics (MD) simulations predict packing density and hydrogen bonding patterns. Experimental data (e.g., DSC thermograms) validate computational models, revealing how lignocerate’s 24-carbon chain enhances lipid order .

Methodological Best Practices

Q. How should researchers standardize this compound purity for reproducibility in lipidomics?

  • Guidelines : Source compounds with >99% purity (verified by HPLC-ELSD or GC-MS) and store under inert conditions (argon, -80°C) to prevent oxidation. Use CAS 73024-96-1 for unambiguous identification .
  • Quality Control : Include internal standards (e.g., heptadecanoic acid) during lipid extraction to correct for recovery variations. Report purity and storage conditions in supplementary materials to enable replication .

Q. What statistical approaches are recommended for analyzing this compound’s role in multi-ethnic lipidomic studies?

  • Approach : Use principal component analysis (PCA) to compare ester profiles across cohorts (e.g., Asian vs. Caucasian meibum). Pair with non-parametric tests (e.g., Mann-Whitney U) to assess significance of lipid abundance differences. Metadata (e.g., age, diet) should be included as covariates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.